Cas no 1891719-90-6 (1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine)

1-(2,6-ジフルオロ-3-メチルフェニル)シクロヘキシルメタンアミンは、高選択性の薬理活性を示す有機化合物です。その特徴的な構造は、2,6-ジフルオロ置換ベンゼン環とシクロヘキシルメチルアミン基から構成され、優れた立体障害効果と電子特性を有します。この化合物は中枢神経系標的薬剤の開発において重要な中間体としての潜在性を有し、特に受容体結合親和性の調整が可能な構造骨格を提供します。フッ素原子の導入により代謝安定性が向上し、3位のメチル基が立体選択性を制御する点が合成化学的に有利です。

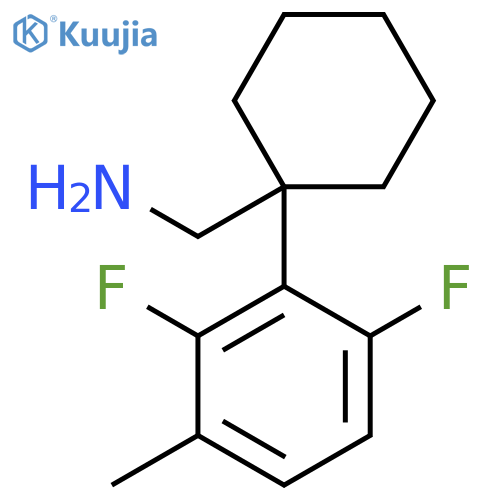

1891719-90-6 structure

商品名:1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine

1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine

- [1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine

- 1891719-90-6

- EN300-1786560

-

- インチ: 1S/C14H19F2N/c1-10-5-6-11(15)12(13(10)16)14(9-17)7-3-2-4-8-14/h5-6H,2-4,7-9,17H2,1H3

- InChIKey: FNIJKJNRGLBLRY-UHFFFAOYSA-N

- ほほえんだ: FC1C(C)=CC=C(C=1C1(CN)CCCCC1)F

計算された属性

- せいみつぶんしりょう: 239.14855593g/mol

- どういたいしつりょう: 239.14855593g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1786560-0.5g |

[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |

1891719-90-6 | 0.5g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-1786560-5.0g |

[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |

1891719-90-6 | 5g |

$2816.0 | 2023-06-02 | ||

| Enamine | EN300-1786560-0.1g |

[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |

1891719-90-6 | 0.1g |

$855.0 | 2023-09-19 | ||

| Enamine | EN300-1786560-1g |

[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |

1891719-90-6 | 1g |

$971.0 | 2023-09-19 | ||

| Enamine | EN300-1786560-0.25g |

[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |

1891719-90-6 | 0.25g |

$893.0 | 2023-09-19 | ||

| Enamine | EN300-1786560-0.05g |

[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |

1891719-90-6 | 0.05g |

$816.0 | 2023-09-19 | ||

| Enamine | EN300-1786560-2.5g |

[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |

1891719-90-6 | 2.5g |

$1903.0 | 2023-09-19 | ||

| Enamine | EN300-1786560-1.0g |

[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |

1891719-90-6 | 1g |

$971.0 | 2023-06-02 | ||

| Enamine | EN300-1786560-10.0g |

[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |

1891719-90-6 | 10g |

$4176.0 | 2023-06-02 | ||

| Enamine | EN300-1786560-10g |

[1-(2,6-difluoro-3-methylphenyl)cyclohexyl]methanamine |

1891719-90-6 | 10g |

$4176.0 | 2023-09-19 |

1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

1891719-90-6 (1-(2,6-difluoro-3-methylphenyl)cyclohexylmethanamine) 関連製品

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 61549-49-3(9-Decenenitrile)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量